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molecular formula C11H7NS B8573100 Thieno[3,2-c]isoquinoline

Thieno[3,2-c]isoquinoline

Cat. No. B8573100
M. Wt: 185.25 g/mol
InChI Key: HVLOJJDWXOYDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696221B2

Procedure details

Tert-butyl 2-bromothien-3-ylcarbamate (35 g, 0.13 mol), 2-Formylphenylboronic acid (Cmpd IIIa, 25 g, 0.17 mol), [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium [II] (5.3 g, 6.5 mmol), and sodium bicarbonate (33 g, 0.39 mol) were combined in 40% aqueous dimethoxyethane (675 mL) and the mixture was heated to reflux. After 1 h the mixture was cooled to 23° C., treated slowly with 2 N aqueous hydrochloric acid (405 mL) and heated back to reflux for an additional 2 h. At this time the mixture was cooled to 23° C., treated slowly with 2.5 N aqueous sodium hydroxide (270 mL) and stirred for ca. 15 min. The mixture was filtered through Celite and washed with ethyl acetate (2.2 L). The organic layer was separated from the filtrate and washed with water and brine (2.2 L each), dried (K2CO3), and concentrated in vacuo to give the crude product (28 g) as a dark oil. The oil was taken up in methylene chloride (75 mL) and pre-adsorbed on silica gel (75 g). Flash chromatography on silica gel (725 g) eluting 5-, then 10-, and then 20% ethyl acetate-hexane gave the title compound (19 g, 83%, m.p. 58-61° C.) as a yellow-brown solid which was pure enough for further use.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
405 mL
Type
reactant
Reaction Step Four
Quantity
270 mL
Type
reactant
Reaction Step Five
Quantity
675 mL
Type
solvent
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Seven
Quantity
5.3 g
Type
catalyst
Reaction Step Eight
Yield
83%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[NH:7][C:8](=O)OC(C)(C)C.C([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1B(O)O)=O.C(=O)(O)[O-].[Na+].Cl.[OH-].[Na+]>C(COC)OC.C(Cl)Cl.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[S:3]1[C:2]2[C:22]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[CH:8]=[N:7][C:6]=2[CH:5]=[CH:4]1 |f:2.3,5.6,9.10.11.12|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
BrC=1SC=CC1NC(OC(C)(C)C)=O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1)B(O)O
Step Three
Name
Quantity
33 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
405 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
270 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
675 mL
Type
solvent
Smiles
C(OC)COC
Step Seven
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
5.3 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred for ca. 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heated back
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
At this time the mixture was cooled to 23° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washed with ethyl acetate (2.2 L)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the filtrate
WASH
Type
WASH
Details
washed with water and brine (2.2 L each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product (28 g) as a dark oil
WASH
Type
WASH
Details
Flash chromatography on silica gel (725 g) eluting 5-

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C=CC=2N=CC=3C=CC=CC3C21
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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